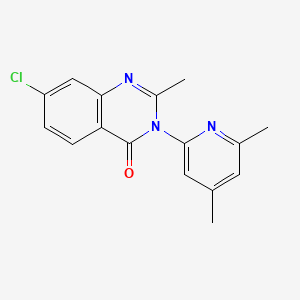

![molecular formula C20H20N4O2 B2946882 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline CAS No. 241146-76-9](/img/structure/B2946882.png)

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

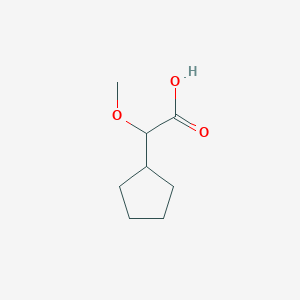

“2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline” is a chemical compound with the molecular formula C20H20N4O2 . It has a molecular weight of 348.4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a piperazino group and a 1,3-benzodioxol-5-ylmethyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 525.5±50.0 °C and its predicted density is 1.325±0.06 g/cm3 . Its pKa is predicted to be 7.03±0.10 .Scientific Research Applications

Antimicrobial Applications

Research indicates that novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles exhibit promising in vitro antimicrobial activity. Their antimicrobial efficacy has been correlated with structural analyses and docking studies against target enzymes, hinting at their potential development as novel antimicrobial agents (Marganakop et al., 2022).

Antitumor Applications

A series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties have been synthesized and showed promising activity against a wide range of cancer lines. These compounds, especially those with N-methylpiperazine substituents, demonstrated selective cytotoxic effects against certain cancer cell lines without significant toxicity to normal cells, indicating their potential as antitumor agents (Mamedov et al., 2022).

Anti-inflammatory Properties

The compound 2-(4-methyl-piperazin-1-yl)-quinoxaline has been identified as a lead structure for histamine H4 receptor ligands with significant anti-inflammatory properties in vivo. This discovery opens avenues for the development of new treatments targeting inflammatory diseases (Smits et al., 2008).

Neuroprotective Applications

The analog 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showing neuroprotectant qualities against cerebral ischemia. Its efficacy, even when administered post-ischemic challenge, highlights its potential as a neuroprotective agent (Sheardown et al., 1990).

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-4-17-16(3-1)21-12-20(22-17)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)26-14-25-18/h1-6,11-12H,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFDARNWBSOCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)

![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)

![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)